molecular formula C14H9NOS B14299271 3-(Isoquinolin-1-yl)thiophene-2-carbaldehyde CAS No. 114196-65-5

3-(Isoquinolin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B14299271
CAS No.: 114196-65-5
M. Wt: 239.29 g/mol
InChI Key: OXTQVFXTMHHJPX-UHFFFAOYSA-N
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Description

3-(Isoquinolin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that combines the structural features of isoquinoline and thiophene. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both isoquinoline and thiophene moieties in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isoquinolin-1-yl)thiophene-2-carbaldehyde typically involves the condensation of isoquinoline derivatives with thiophene-2-carbaldehyde. One common method is the Vilsmeier-Haack reaction, which involves the formylation of thiophene using a Vilsmeier reagent (a combination of DMF and POCl3) to produce thiophene-2-carbaldehyde. This intermediate is then reacted with isoquinoline under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Isoquinolin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

3-(Isoquinolin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Isoquinolin-1-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoquinoline moiety can engage in π-π stacking interactions, while the thiophene ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Similar in structure but with a nitrogen atom in the ring.

    Thiophene derivatives: Compounds with modifications on the thiophene ring.

    Isoquinoline derivatives: Compounds with various substituents on the isoquinoline ring.

Uniqueness

3-(Isoquinolin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of isoquinoline and thiophene moieties in a single molecule.

Properties

CAS No.

114196-65-5

Molecular Formula

C14H9NOS

Molecular Weight

239.29 g/mol

IUPAC Name

3-isoquinolin-1-ylthiophene-2-carbaldehyde

InChI

InChI=1S/C14H9NOS/c16-9-13-12(6-8-17-13)14-11-4-2-1-3-10(11)5-7-15-14/h1-9H

InChI Key

OXTQVFXTMHHJPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=C(SC=C3)C=O

Origin of Product

United States

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